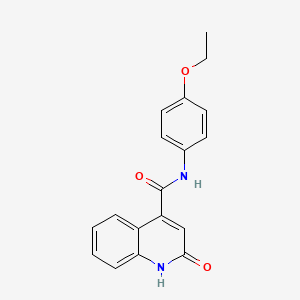
(2R)-2-(Azidomethyl)-3-methylbutan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-(Azidomethyl)-3-methylbutan-1-ol: is an organic compound with a unique structure that includes an azide group attached to a chiral carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-(Azidomethyl)-3-methylbutan-1-ol typically involves the azidation of a suitable precursor. One common method is the nucleophilic substitution reaction where an alcohol precursor is treated with sodium azide (NaN₃) in the presence of a suitable solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the substitution process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (2R)-2-(Azidomethyl)-3-methylbutan-1-ol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The azide group can be reduced to an amine using reducing agents like hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: The azide group can participate in substitution reactions, such as the Staudinger reaction, where it reacts with triphenylphosphine (PPh₃) to form an iminophosphorane intermediate.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Triphenylphosphine (PPh₃) in an inert solvent like tetrahydrofuran (THF).
Major Products Formed:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines.
Substitution: Iminophosphorane intermediates.
Scientific Research Applications
Chemistry: In organic synthesis, (2R)-2-(Azidomethyl)-3-methylbutan-1-ol is used as a building block for the synthesis of more complex molecules. Its azide group is particularly useful in click chemistry, a class of biocompatible reactions that are widely used in chemical biology.
Biology: The compound can be used to modify biomolecules through azide-alkyne cycloaddition reactions, enabling the study of biological processes at the molecular level.
Industry: Used in the production of specialty chemicals and materials, including polymers and coatings that require specific functional groups for performance enhancement.
Mechanism of Action
The mechanism by which (2R)-2-(Azidomethyl)-3-methylbutan-1-ol exerts its effects depends on the specific application. In click chemistry, the azide group reacts with alkynes to form stable triazole rings, a process that is highly efficient and selective. This reaction is catalyzed by copper(I) ions, which facilitate the cycloaddition process.
Comparison with Similar Compounds
(2R)-2-(Azidomethyl)-oxirane: Another azide-containing compound with a different backbone structure.
(2R)-2-(Azidomethyl)-3-methylbutanoic acid: Similar structure but with a carboxylic acid group instead of an alcohol.
Uniqueness: (2R)-2-(Azidomethyl)-3-methylbutan-1-ol is unique due to its specific combination of an azide group and a chiral center, making it particularly useful in stereoselective synthesis and applications requiring chirality.
Properties
CAS No. |
922725-33-5 |
|---|---|
Molecular Formula |
C6H13N3O |
Molecular Weight |
143.19 g/mol |
IUPAC Name |
(2R)-2-(azidomethyl)-3-methylbutan-1-ol |
InChI |
InChI=1S/C6H13N3O/c1-5(2)6(4-10)3-8-9-7/h5-6,10H,3-4H2,1-2H3/t6-/m1/s1 |
InChI Key |
JQXNZIUZCWFXLW-ZCFIWIBFSA-N |
Isomeric SMILES |
CC(C)[C@H](CN=[N+]=[N-])CO |
Canonical SMILES |
CC(C)C(CN=[N+]=[N-])CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-Quinazolinediamine, 6-[[4-(dimethylamino)phenyl]thio]-](/img/structure/B14170976.png)
![N-(2-methylphenyl)-N-[(2-oxo-1H-quinolin-4-yl)methyl]propanamide](/img/structure/B14170977.png)


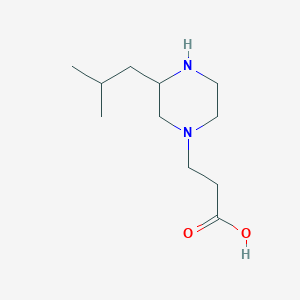
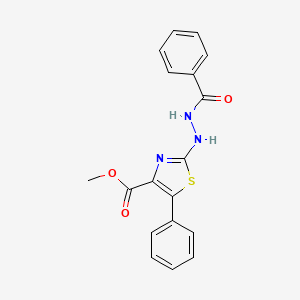
![4-[3-(Naphthalen-1-yl)prop-2-yn-1-yl]-4-(prop-2-en-1-yl)morpholin-4-ium](/img/structure/B14171006.png)
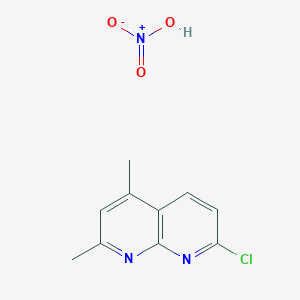
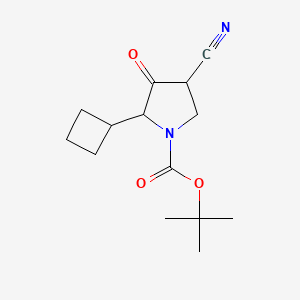
![1H-Pyrrolo[2,3-b]pyridin-5-amine, 3-ethoxy-](/img/structure/B14171027.png)

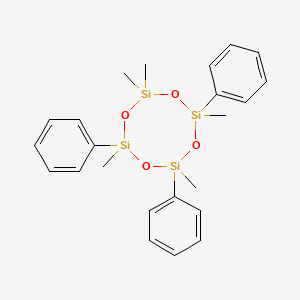
![4-[(3-Methoxy-1,2,4-thiadiazole-5-sulfonyl)methyl]benzonitrile](/img/structure/B14171037.png)
